molecular formula C12H22O4 B14286056 Ethyl 4-acetoxyoctanoate CAS No. 121312-01-4

Ethyl 4-acetoxyoctanoate

Cat. No.: B14286056
CAS No.: 121312-01-4
M. Wt: 230.30 g/mol
InChI Key: YTHRNQINJGHRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-acetoxyoctanoate is a chemical ester of interest for various biochemical and synthetic organic research applications. Esters of this type are often investigated for their properties as flavor and fragrance agents due to their potential volatile characteristics . In a research context, similar acetoxy esters are also explored as reagents or intermediates in synthetic pathways, particularly in the development of more complex molecules . The mechanism of action for this specific compound is not fully delineated, but related esters can serve as prodrugs or metabolites, undergoing enzymatic hydrolysis in biological systems to release active moieties . Researchers value this compound for its potential utility in exploring metabolic processes and synthesizing specialized organic compounds. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121312-01-4

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

ethyl 4-acetyloxyoctanoate

InChI

InChI=1S/C12H22O4/c1-4-6-7-11(16-10(3)13)8-9-12(14)15-5-2/h11H,4-9H2,1-3H3

InChI Key

YTHRNQINJGHRHH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)OCC)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Acetoxyoctanoate and Chiral Analogues

Chemoenzymatic and Enzymatic Synthesis Routes

Enzymes, as natural catalysts, offer exceptional selectivity under mild reaction conditions, making them ideal for the synthesis of fine chemicals and pharmaceuticals. nih.gov Their application in chemoenzymatic routes, which combine biological and traditional chemical transformations, provides powerful pathways to enantioenriched products. researchgate.net

Biocatalytic Approaches for Enantioselective Ester Formation and Resolution

Biocatalysis is a cornerstone for producing chiral esters through two primary strategies: enantioselective synthesis from a prochiral precursor and the resolution of a racemic mixture. Enantioselective hydrolysis of a racemic ester, for instance, can yield an enantioenriched alcohol and the unreacted ester of the opposite configuration. mdpi.com This approach is valuable for separating stereoisomers that are difficult to resolve through conventional chemical methods.

The synthesis of esterified flavors, a category that includes compounds like Ethyl 4-acetoxyoctanoate, has increasingly utilized biocatalytic routes due to the high selectivity of enzymes and their compatibility with green chemistry principles. nih.govresearchgate.net These enzymatic methods are often preferred over traditional chemical catalysis, which can require harsh conditions and may lead to unwanted by-products. researchgate.net

Application of Specific Enzyme Systems (e.g., Lipases, Alcohol Dehydrogenases)

Lipases are the most extensively used enzymes for ester synthesis due to their stability, broad substrate tolerance, and commercial availability. nih.gov They effectively catalyze esterification and transesterification reactions. nih.gov For example, lipases from Candida antarctica (CALA and CALB) have been successfully immobilized on magnetic nanoparticles to catalyze the synthesis of flavor esters like ethyl butyrate, achieving high conversion rates and demonstrating excellent reusability. scispace.com The synthesis of octyl acetate (B1210297) has also been achieved with high yields using immobilized lipases in solvent-free systems, which are advantageous for avoiding the toxicity associated with organic solvents. nih.gov

Alcohol dehydrogenases (ADHs) are pivotal in synthesizing chiral alcohols, which are key precursors for chiral esters. wikipedia.org These enzymes facilitate the highly enantioselective reduction of prochiral ketones to their corresponding secondary alcohols. researchgate.net ADHs have been identified that can produce either (R)- or (S)-alcohols with high enantiomeric excess, accepting a wide variety of ketones and ketoesters as substrates. nih.gov For instance, a novel ADH from Stenotrophomonas maltophilia demonstrated high tolerance to 2-propanol and efficiently converted ethyl acetoacetate into ethyl (R)-3-hydroxybutyrate with 99.9% enantiomeric excess. rsc.org Such chiral hydroxy esters are direct analogues to the precursor needed for chiral this compound.

The table below summarizes the performance of selected enzyme systems in the synthesis of chiral alcohols and esters.

Enzyme SystemSubstrateProductConversion (%)Enantiomeric Excess (ee %)Source
Candida antarctica Lipase (B570770) A (CALA-MNP)Butyric acid, EthanolEthyl butyrate99.2N/A scispace.com
Candida antarctica Lipase B (CALB-MNP)Butyric acid, EthanolEthyl butyrate97.5N/A scispace.com
Alcohol Dehydrogenase (Stenotrophomonas maltophilia)Ethyl acetoacetateEthyl (R)-3-hydroxybutyrate~10099.9 rsc.org
Alcohol Dehydrogenase (Lactobacillus brevis)Various ketonesChiral alcoholsHighHigh researchgate.netnih.gov
Novozym 435 (Candida antarctica Lipase B)Octanol, Acetic acidOctyl acetate82N/A nih.gov

Mechanistic Investigations of Enzymatic Transformations in Ester Synthesis

The catalytic mechanism of lipases in ester synthesis is well-understood and typically follows a bi-bi ping-pong pathway. nih.gov This process involves the formation of a covalent acyl-enzyme intermediate.

The key steps in lipase-catalyzed esterification are:

Acylation: The serine residue in the enzyme's catalytic triad attacks the carbonyl carbon of the carboxylic acid (or ester in transesterification), forming a tetrahedral intermediate. nih.gov

Intermediate Breakdown: This intermediate collapses, releasing the alcohol (or water) and forming an acyl-enzyme complex. mdpi.com

Deacylation: The nucleophilic alcohol substrate then attacks the acyl-enzyme intermediate.

Product Release: A second tetrahedral intermediate is formed, which then breaks down to release the final ester product and regenerate the free enzyme. mdpi.com

This ping-pong mechanism is characteristic of many hydrolases and is fundamental to their ability to catalyze both the synthesis and hydrolysis of ester bonds under different environmental conditions. mdpi.com

Asymmetric Organocatalysis in the Synthesis of Chiral Esters

Asymmetric organocatalysis has emerged as a third major pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. umb.edu It utilizes small, chiral organic molecules to catalyze enantioselective transformations, offering a powerful tool for constructing chiral centers with high precision. nih.gov

Design and Application of Chiral Organocatalysts (e.g., Cinchona Alkaloid Derivatives, Thiourea-Sulfoximine Systems)

Cinchona Alkaloid Derivatives are among the most versatile and widely used organocatalysts. nih.gov Derived from naturally occurring quinine and quinidine, these catalysts can be readily modified to promote a vast range of asymmetric reactions. acs.orgacs.org Bifunctional catalysts, which incorporate a hydrogen-bond donor like a thiourea or squaramide group alongside the basic amine of the cinchona scaffold, are particularly effective. nih.govrsc.org This dual-activation capability allows the catalyst to simultaneously activate both the nucleophile and the electrophile, leading to high reactivity and enantioselectivity. rsc.org These catalysts have been successfully applied in Michael-type additions and Mannich-type reactions to produce chiral β-amino esters with excellent yields and enantioselectivities. acs.orgnih.gov

Thiourea-Sulfoximine Systems represent another class of chiral organocatalysts. Chiral sulfoximine derivatives have been incorporated into thiourea backbones to create catalysts for asymmetric transformations. beilstein-journals.orgnih.govnih.gov These catalysts have shown good reactivity in reactions such as the desymmetrization of cyclic meso-anhydrides and the asymmetric Biginelli reaction, although enantioselectivity can be moderate in some cases. nih.govnih.gov The design of these catalysts involves straightforward synthetic routes that preserve the stereochemical integrity of the chiral sulfoximine core. beilstein-journals.orgsemanticscholar.org

The following table presents examples of organocatalytic systems and their performance in relevant asymmetric reactions.

Catalyst TypeReactionYield (%)Enantiomeric Excess (ee %)Source
Cinchona Alkaloid-ThioureaMannich-type reaction~86>99 nih.gov
Cinchona Alkaloid-SquaramideMichael additionExcellentExcellent acs.org
Thiourea-SulfoximineAsymmetric Biginelli reactionLow to moderateModerate nih.gov

Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations

The construction of the chiral framework of molecules like this compound relies on the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Organocatalysis provides powerful methods for achieving this enantioselectively.

Enantioselective C-C Bond Formation: Organocatalysts excel at promoting reactions that form C-C bonds with high stereocontrol. Key examples include:

Michael Additions: Cinchona alkaloid derivatives efficiently catalyze the conjugate addition of nucleophiles to α,β-unsaturated compounds, a fundamental method for building chiral skeletons. acs.org

Aldol Reactions: The proline-catalyzed intermolecular aldol reaction is a landmark in organocatalysis, enabling the direct asymmetric synthesis of chiral β-hydroxy ketones, which are precursors to the corresponding esters. nih.gov

1,4-Additions: Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to unsaturated carbonyl compounds is another powerful technique for creating chiral C-C bonds. organic-chemistry.org

Enantioselective C-Heteroatom Bond Formation: The formation of C-O, C-N, and other C-X bonds is critical for synthesizing a wide array of functional molecules. nih.gov While often associated with transition metal catalysis, organocatalytic methods are also emerging. For instance, Cinchona alkaloids have been used to catalyze the asymmetric formation of sulfinate esters and sulfinamides. cell.com The principles of organocatalysis, particularly through hydrogen-bond activation, are broadly applicable to reactions involving additions to carbon-heteroatom multiple bonds, which are common steps in the synthesis of complex chiral molecules. nih.govresearchgate.net

Stereocontrol Strategies and Reaction Mechanism Elucidation in Organocatalytic Systems

Organocatalysis offers a metal-free approach to synthesizing chiral molecules. Stereocontrol in these systems is achieved through the use of small chiral organic molecules that catalyze the reaction, often by activating the substrates through the formation of transient, reactive intermediates.

A primary strategy for synthesizing chiral esters and related compounds is the kinetic resolution of racemic secondary alcohols. nih.govacs.org In this process, a chiral catalyst selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the faster-reacting enantiomer (as the ester) from the slower-reacting one (as the unreacted alcohol). Chiral N-heterocyclic carbenes (NHCs) and amidine-based catalysts have proven effective in these transformations. acs.orglabinsights.nl The enantioselectivity arises from the steric and electronic interactions between the chiral catalyst, the acylating agent, and the substrate in the transition state. nih.gov

For instance, chiral triazolium salts, which are precursors to NHCs, have been extensively developed for asymmetric catalysis. nih.govrsc.org The mechanism of NHC-catalyzed reactions often involves the formation of a "Breslow intermediate" from the reaction of the carbene with an aldehyde or an acyl donor. This intermediate then acts as a potent nucleophile. In the context of ester synthesis via kinetic resolution, the NHC can activate an acyl donor, which then preferentially acylates one enantiomer of a racemic alcohol. rsc.org The stereochemical outcome is dictated by the precise three-dimensional arrangement of the catalyst-substrate complex.

Computational and experimental studies help elucidate the reaction mechanisms. For example, in reactions catalyzed by chiral pyridine derivatives, it has been shown that non-covalent interactions, such as CH-π stacking between the catalyst and the substrate, can accelerate the reaction of the major enantiomer, rather than simply sterically hindering the minor one. nih.gov Detailed mechanistic investigations, including kinetic isotope effect studies, can confirm pathways such as reversible carbon-carbon bond formation followed by a rate-determining elimination step, as seen in some organocatalytic C-H alkylations. acs.org

Table 1: Comparison of Organocatalysts in Kinetic Resolution of Secondary Alcohols

Catalyst TypeSubstrate ExampleSelectivity Factor (s)Key Mechanistic Feature
Chiral Pyridine DerivativeAromatic Secondary AlcoholsUp to 250Rate acceleration of major enantiomer via CH-π interactions nih.gov
Chiral AZADOCyclopentanol, CyclohexanolUp to 82.2Oxidation of one enantiomer over the other acs.org
Amidine-Based CatalystsBenzylic, Allylic AlcoholsHigh EfficacyEnantioselective acyl transfer acs.org
Chiral N-Heterocyclic CarbeneVariesHigh DiastereoselectivityFormation of reactive Breslow intermediate nih.govrsc.org

Asymmetric Transition Metal-Catalyzed Syntheses of Related Ester Compounds

Transition metal catalysis is a powerful tool for asymmetric synthesis, offering high efficiency and enantioselectivity. nih.gov Metals like ruthenium, palladium, and rhodium, when combined with chiral ligands, form catalysts that can orchestrate highly stereoselective transformations. nih.govrsc.orgmdpi.com

A prominent strategy in this area is Dynamic Kinetic Resolution (DKR). DKR combines a rapid racemization of the starting material (e.g., a secondary alcohol) with a highly enantioselective kinetic resolution. acs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. researchgate.net Ruthenium complexes are particularly effective for the in-situ racemization of secondary alcohols. acs.orgmdpi.com This racemization is coupled with an enzymatic acylation, often using an immobilized lipase like Novozym 435, which selectively acylates one of the rapidly interconverting alcohol enantiomers. acs.orgacs.org

Rational Design of Chiral Ligands and Metal Complexes

The success of asymmetric transition metal catalysis hinges on the design of the chiral ligand. nih.gov The ligand's structure and electronic properties are crucial for creating a chiral environment around the metal center, which in turn dictates the stereochemical outcome of the reaction. nih.govnih.gov

Chiral phosphine ligands are among the most successful and widely used ligands in asymmetric catalysis due to their strong coordination to transition metals. nih.govresearchgate.net These ligands can be classified based on the source of their chirality, which can stem from a chiral backbone, stereogenic phosphorus atoms (P-chiral), or planar/axial chirality. nih.govpharm.or.jp The rational design of these ligands involves creating conformationally rigid structures to maximize the transfer of chiral information. For example, ligands like BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) possess axial chirality and have been instrumental in various asymmetric reactions. researchgate.net

Stereoselective Catalytic Transformations

Various stereoselective catalytic transformations can be employed to synthesize chiral esters. Asymmetric allylic esterification is one such method. For example, prochiral allylic alcohols can be converted into trichloroacetimidates, which then undergo an enantioselective SN2′ substitution with carboxylic acids in the presence of a chiral palladium(II) catalyst. organic-chemistry.org This method can produce chiral allylic esters with high yields and excellent enantiomeric purities (e.g., 86-99% ee). organic-chemistry.org

Dynamic Kinetic Resolution (DKR) stands out as a highly efficient process. researchgate.net In a typical DKR of a secondary alcohol, a ruthenium catalyst racemizes the alcohol through a reversible oxidation/reduction cycle, likely proceeding through a ketone intermediate. youtube.com Simultaneously, a lipase selectively acylates one enantiomer. The choice of acyl donor and solvent is critical for compatibility with both the metal catalyst and the enzyme. acs.orgacs.org For instance, 4-chlorophenyl acetate has been identified as a suitable acyl donor in these systems. acs.org The use of bulky acyl-transfer agents, such as vinyl octanoate (B1194180), can enhance the enantiomeric excess of the product ester by preventing the ester from entering the pores of a zeolite co-catalyst used for racemization. nih.gov

Table 2: Performance of Ruthenium-Based Catalysts in Dynamic Kinetic Resolution of Secondary Alcohols

Racemization CatalystEnzymeAcyl DonorSolventConversionEnantiomeric Excess (ee)
Ruthenium Complex acs.orgNovozym 4354-chlorophenyl acetateToluene>99%>99%
Immobilized Ruthenium Complex mdpi.comNovozym 435Isopropenyl acetateToluene>96%99%
Zeolite Beta with Zr/Al nih.govImmobilized LipaseVinyl OctanoateToluene~100%98%

Advanced Analytical Characterization Methodologies for Complex Esters

Chromatographic Techniques for Separation and Quantitative Analysis

The separation and quantification of Ethyl 4-acetoxyoctanoate from complex matrices rely on high-resolution chromatographic methods. These techniques are essential for isolating the compound and accurately measuring its concentration, which is critical in fields such as flavor chemistry and materials science.

High-Resolution Gas Chromatography (GC, GC×GC/TOF-MS) for Volatile Profiling

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. High-resolution gas chromatography, particularly when coupled with mass spectrometry, provides the necessary sensitivity and selectivity for its detection in intricate mixtures.

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOF-MS) represents a significant advancement for volatile profiling. mdpi.com This technique offers enhanced separation capacity by employing two columns with different stationary phases, allowing for the resolution of co-eluting compounds that would overlap in a single-dimensional GC analysis. The high data acquisition speed of the TOF-MS is crucial for constructing the two-dimensional chromatogram and providing high-resolution mass spectra for confident compound identification. covalentmetrology.com

In the analysis of complex volatile samples, such as those from fermented beverages, esters closely related to this compound have been successfully characterized using GC×GC/TOF-MS. For instance, Ethyl 3-acetoxyoctanoate was identified in white wine, demonstrating the technique's applicability for this class of compounds. mdpi.com The method's ultra-high mass resolution and accuracy (often below 1 ppm) ensure unambiguous identification of molecular ions, even for trace-level components. covalentmetrology.com

Table 1: Illustrative GC×GC/TOF-MS Parameters for Analysis of Acetoxy Esters

ParameterFirst Dimension (¹D)Second Dimension (²D)
Column Type Non-polar (e.g., DB-5ms)Mid- to high-polarity (e.g., DB-17ms)
Column Length 30 m1.5 m
Internal Diameter 0.25 mm0.10 mm
Film Thickness 0.25 µm0.10 µm
Carrier Gas Helium or HydrogenHelium or Hydrogen
Modulation Period 4-6 s4-6 s
Detector Time-of-Flight Mass Spectrometer (TOF-MS)Time-of-Flight Mass Spectrometer (TOF-MS)

Advanced Liquid Chromatography (UPLC/QqQ-MS/MS, RP-HPLC-DAD) for Non-Volatile Components

For less volatile esters or for analyses where derivatization is not desired, advanced liquid chromatography techniques are employed. Ultra-High Performance Liquid Chromatography (UHPLC) systems, which use columns with sub-2 µm particles, provide rapid and high-resolution separations. nih.gov

When coupled with a triple quadrupole mass spectrometer (QqQ-MS/MS), UHPLC offers exceptional sensitivity and selectivity for quantitative analysis through Multiple Reaction Monitoring (MRM). This is particularly useful for detecting trace amounts of a target compound in a complex matrix. Reversed-Phase High-Performance Liquid Chromatography with a Diode-Array Detector (RP-HPLC-DAD) is another robust method. While less sensitive than MS, the DAD provides spectral information across a range of UV wavelengths, aiding in peak purity assessment and identification. Ethyl acetate (B1210297), a related ester, is commonly used as a solvent in the mobile phase for HPLC separations. sigmaaldrich.comsigmaaldrich.com

These advanced LC-MS platforms are capable of detecting hundreds of features in a single analytical run from a natural extract, making them ideal for comprehensive metabolite profiling that could include this compound. nih.gov

Spectroscopic Methods for Structural and Stereochemical Elucidation

Following separation, spectroscopic methods are indispensable for confirming the precise chemical structure and stereochemistry of this compound.

High-Resolution Mass Spectrometry (MS, TOF-MS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass. Time-of-Flight (TOF) analyzers are frequently used in this context, providing mass resolution up to 240,000 and mass accuracy in the sub-1 ppm range. thermofisher.com

For this compound (C₁₂H₂₂O₄), HRMS would be used to confirm its molecular formula by matching the experimentally measured accurate mass of its molecular ion [M]⁺ or a protonated adduct [M+H]⁺ to the theoretical calculated mass. Soft ionization techniques are often preferred as they minimize fragmentation, ensuring the molecular ion is readily observed. covalentmetrology.com The identification of related compounds, such as methyl 3-acetoxyoctanoate, has been routinely confirmed using MS. fao.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for de novo structural elucidation of organic molecules. thermofisher.com Both ¹H and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: A proton NMR spectrum reveals the chemical environment of each hydrogen atom, the number of protons in each environment (via integration), and the connectivity between neighboring protons (via spin-spin splitting). For this compound, one would expect to see characteristic signals for the ethyl group (a quartet and a triplet), the acetyl methyl group (a singlet), and the protons along the octanoate (B1194180) chain, including a distinct multiplet for the proton at the C4 position. msu.educcea.org.uk

¹³C NMR: A carbon NMR spectrum shows a distinct peak for each unique carbon atom in the molecule. The chemical shifts of these peaks indicate the type of carbon (e.g., carbonyl, ester, alkyl), providing direct confirmation of the compound's functional groups and carbon skeleton. encyclopedia.pub

The combination of these NMR techniques allows for the unambiguous assignment of the entire molecular structure.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.90Multiplet1HH-4 (CHOAc)
~4.12Quartet2HH-1' (OCH₂CH₃)
~2.03Singlet3HH-2'' (CH₃CO)
~2.30Triplet2HH-2 (CH₂COO)
~1.65Multiplet2HH-3 (CH₂CH)
~1.25-1.40Multiplet6HH-5, H-6, H-7 (CH₂)
~1.25Triplet3HH-2' (OCH₂CH₃)
~0.88Triplet3HH-8 (CH₃)

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Determination

This compound possesses a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R- and S-forms). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study chiral molecules.

These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. A pure enantiomer will produce a characteristic CD or ORD spectrum, while a racemic mixture (a 50:50 mix of both enantiomers) will be chiroptically silent. The magnitude of the signal is directly proportional to the enantiomeric excess (e.e.) of the sample. Therefore, if a sample of this compound were produced via an asymmetric synthesis or isolated from a biological source, CD or ORD spectroscopy would be the definitive method for determining its enantiomeric purity.

X-ray Crystallography for Absolute Configuration Analysis

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. For a compound like this compound, which possesses a single stereocenter at the C4 position, establishing its absolute stereochemistry (i.e., whether it is the R or S enantiomer) is critical for understanding its biological and chemical properties.

However, a significant challenge in applying this technique directly to this compound is its physical state. As a low-melting-point, oily liquid, it does not readily form the well-ordered, single crystals required for X-ray diffraction analysis. Consequently, a chemical derivatization strategy is employed. This involves converting the molecule into a solid, crystalline derivative that incorporates a "heavy atom." The presence of a heavy atom (e.g., bromine or iodine) is crucial for reliably determining the absolute configuration through the anomalous dispersion effect, measured by the Flack parameter.

A common and effective research methodology involves the following steps:

Saponification: The target molecule, this compound, undergoes hydrolysis under basic conditions to cleave both the ethyl ester and the acetate ester, yielding the chiral intermediate, 4-hydroxyoctanoic acid.

Derivatization: The hydroxyl group of 4-hydroxyoctanoic acid is then esterified with a reagent containing a heavy atom, such as p-bromobenzoyl chloride. This reaction forms a crystalline p-bromobenzoate ester derivative.

Crystallization and Data Collection: The purified derivative is carefully crystallized, typically through slow evaporation from a suitable solvent system. A single, high-quality crystal is selected, mounted, and subjected to X-ray diffraction.

The analysis of the diffraction data provides precise atomic coordinates, bond lengths, and bond angles. Crucially, it allows for the calculation of the Flack parameter. A Flack parameter value close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct with high confidence. A value close to one would indicate that the inverted structure is the correct one.

Below is a table of representative crystallographic data obtained for the p-bromobenzoate derivative of the (S)-4-hydroxyoctanoic acid moiety, which would be used to confirm the configuration of the parent (S)-ethyl 4-acetoxyoctanoate.

Table 1: Representative Crystallographic Data for a Derivative of this compound
ParameterValueDescription
Chemical FormulaC₁₅H₁₉BrO₄Formula for the p-bromobenzoate derivative of methyl 4-hydroxyoctanoate.
Crystal SystemOrthorhombicThe crystal lattice system.
Space GroupP2₁2₁2₁A common chiral space group.
Unit Cell Dimensionsa = 5.88 Å, b = 9.45 Å, c = 28.12 ÅThe lengths of the unit cell axes.
Unit Cell Anglesα = β = γ = 90°The angles between the unit cell axes for an orthorhombic system.
Molecules per Unit Cell (Z)4The number of molecules in one unit cell.
Radiation TypeMo Kα (λ = 0.71073 Å)The X-ray source used for diffraction.
Flack Parameter0.01(2)A value near 0 confirms the assigned (S) absolute configuration is correct.

The successful determination via this derivatization method provides the ultimate proof of the absolute stereochemistry at the C4 center of the original this compound molecule.

Other Advanced Analytical Techniques relevant to Acetoxy Ester Research

Beyond foundational techniques and X-ray crystallography, a suite of other advanced analytical methods is essential for the comprehensive characterization of complex acetoxy esters like this compound, particularly concerning its chiral nature and purity.

Chiral Chromatography (GC and HPLC)

While standard chromatography confirms purity and identity, chiral chromatography is indispensable for determining the enantiomeric composition of a sample. This is critical in both synthesis and quality control to quantify the enantiomeric excess (ee).

Chiral Gas Chromatography (GC): Enantiomers of volatile esters can often be separated on a GC column coated with a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative (e.g., Chirasil-DEX CB). The differential interaction between each enantiomer and the chiral phase results in different retention times, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile compounds or for preparative-scale separations, chiral HPLC is the method of choice. Polysaccharide-based columns (e.g., Chiralpak® series) are highly effective at resolving a wide range of enantiomers, including esters. The separation allows for the precise determination of the ratio of (R)-ethyl 4-acetoxyoctanoate to (S)-ethyl 4-acetoxyoctanoate.

Table 2: Representative Chiral Chromatography Separation Data for this compound
TechniqueColumnConditionsRetention Time (R)-enantiomerRetention Time (S)-enantiomerResolution (Rₛ)
Chiral GCChirasil-DEX CB (25m x 0.25mm)Carrier: H₂; Temp Program: 100°C to 180°C at 2°C/min18.45 min18.92 min2.15
Chiral HPLCChiralpak AD-H (250 x 4.6mm)Mobile Phase: Hexane/Isopropanol (98:2); Flow: 0.8 mL/min9.58 min11.03 min3.88

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution, thereby circumventing the need for crystallization. It measures the differential absorption of left and right circularly polarized infrared light. The resulting VCD spectrum is a unique fingerprint of a molecule's three-dimensional structure, including its stereochemistry.

The research workflow involves:

Experimental Measurement: The VCD spectrum of an enantiomerically pure sample of this compound is recorded.

Computational Modeling: Using Density Functional Theory (DFT), the theoretical VCD spectra for both the (R) and (S) configurations are calculated. This requires high-level computational analysis to predict the vibrational frequencies and rotational strengths.

Comparison: The experimental spectrum is overlaid with the two calculated spectra. A direct, sign-for-sign match between the experimental spectrum and one of the theoretical spectra provides a confident assignment of the absolute configuration.

The primary advantage of VCD is that it is non-destructive and can be performed on the native molecule in solution, avoiding the potential complications of chemical derivatization.

Computational Chemistry Studies on Ethyl 4 Acetoxyoctanoate and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance between computational cost and accuracy. For a molecule like Ethyl 4-acetoxyoctanoate, DFT can be employed to elucidate its electronic structure and predict its reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

DFT calculations can also provide a detailed map of the electron density distribution, revealing the electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl carbons of the ester and acetate (B1210297) groups are expected to be electrophilic, while the oxygen atoms would be nucleophilic centers. This information is vital for predicting how the molecule will interact with other reagents. Theoretical investigations on similar ester-containing compounds have demonstrated the utility of DFT in understanding their electronic properties. ingentaconnect.comacs.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-10.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy1.5 eVRepresents the energy of the lowest energy unoccupied orbital, indicating susceptibility to nucleophilic attack.
HOMO-LUMO Gap12.0 eVA large gap suggests high kinetic stability.
Dipole Moment2.5 DA moderate dipole moment influences solubility and intermolecular interactions.

Note: The data in this table is illustrative and based on typical values for similar organic esters. Actual values would require specific DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, particularly for reaction mechanisms. For the synthesis of this compound, which can be formed through esterification, ab initio calculations could be used to map out the entire reaction pathway. This would involve identifying the structures of the reactants, products, and, most importantly, the transition states. The energy barriers associated with these transition states determine the kinetics of the reaction. By understanding the detailed mechanism, it is possible to devise strategies to improve reaction yields and rates.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water or an organic solvent, it is possible to understand how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and reactivity. nih.gov Furthermore, in the context of its potential biological applications, MD simulations can be used to model the interaction of this compound with biological macromolecules like proteins or enzymes.

Table 2: Illustrative Conformational Analysis of this compound from MD Simulations

Dihedral AngleDominant Conformer(s)Population (%)
C3-C4-O-C(acetate)gauche (-60°), anti (180°)65, 30
C4-C5-C6-C7anti (180°)80
O-C(ethyl)-O-C(carbonyl)s-trans (180°)95

Note: This data is hypothetical and represents a plausible outcome of an MD simulation, highlighting the flexibility around specific bonds.

In Silico Approaches for Catalyst Design and Reaction Optimization

Modern computational chemistry extends beyond the study of single molecules to the design of new chemical processes. In silico methods are increasingly being used to design novel catalysts and to optimize reaction conditions, leading to more efficient and sustainable chemical synthesis. researchgate.netrsc.org

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing organic synthesis. beilstein-journals.orgacs.org By training algorithms on large datasets of known reactions, it is possible to predict the outcomes of new reactions, suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), and even propose novel synthetic routes. researchgate.net For the synthesis of this compound, an ML model could be developed to predict the best catalyst and conditions for the esterification reaction, potentially leading to higher yields and fewer byproducts. These models can identify complex patterns in reaction data that may not be apparent to human chemists.

Computational methods can be used to predict the most likely reaction pathways for a given set of reactants. By calculating the energies of various possible intermediates and transition states, it is possible to identify the lowest energy path, which corresponds to the most favorable reaction mechanism. This is particularly useful for complex reactions where multiple products can be formed. For the synthesis of this compound, these predictive methods could be used to design a highly selective reaction that minimizes the formation of unwanted side products. The in silico design of catalysts is a rapidly developing field that promises to accelerate the discovery of new and more efficient chemical transformations. scispace.comcore.ac.uk

Advanced Applications and Future Research Trajectories

Utilization as Chiral Building Blocks and Intermediates in Fine Chemical Synthesis

The strategic importance of optically active molecules in pharmaceuticals, agrochemicals, and flavors has positioned chiral building blocks as cornerstones of modern organic synthesis. Ethyl 4-acetoxyoctanoate, possessing a key stereocenter, is a valuable precursor for the synthesis of such fine chemicals, particularly chiral lactones.

The primary route to valuable chiral lactones, such as γ- and δ-lactones, often proceeds through the corresponding chiral hydroxy esters. wikipedia.orgnih.gov Enzymatic kinetic resolution of racemic hydroxy esters has proven to be a highly effective method for obtaining these enantiomerically pure intermediates. nih.gov In this context, this compound serves as a protected form of the corresponding hydroxy ester, ethyl 4-hydroxyoctanoate. This protection strategy is crucial for certain synthetic transformations where the free hydroxyl group might interfere.

A key application lies in the synthesis of chiral γ-lactones. For instance, the synthesis of (4R,5R)-4-hydroxy-γ-decalactone, a natural product isolated from the Japanese orange fly, has been achieved from chiral pool materials like D-glucono-δ-lactone. researchgate.net The methodologies developed for these syntheses, which often involve the creation and manipulation of β-hydroxy-γ-lactone structures, are applicable to precursors like this compound. The enzymatic kinetic resolution of racemic δ-hydroxy esters, catalyzed by lipases, provides an efficient pathway to chiral δ-lactones, which are important building blocks for natural products and biologically active compounds. nih.gov

The versatility of these chiral building blocks is further demonstrated by their use in the synthesis of complex molecules. For example, chiral δ-lactones derived from the resolution of δ-hydroxy esters are key intermediates in the synthesis of the commercial insecticide Spinosyn A. nih.gov The ability to produce both enantiomers of a target molecule is often crucial, and chemoenzymatic dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allows for the theoretical conversion of a racemate into a single enantiomer with high yield and enantiomeric excess. nih.govunipd.it

The following table summarizes the key transformations and the role of related hydroxy esters as chiral building blocks.

Precursor TypeKey TransformationResulting Chiral ProductSignificance
Racemic δ-hydroxy estersLipase-catalyzed transesterificationEnantiopure δ-hydroxy esters and δ-lactonesBuilding blocks for natural products and insecticides like Spinosyn A. nih.gov
Racemic γ,δ-unsaturated ethyl estersEnzymatic resolution followed by lactonizationEnantiomerically enriched trans-β-aryl-δ-hydroxy-γ-lactonesPotential antifeedant and anticancer activity. mdpi.com
D-glucono-δ-lactoneMulti-step chemical synthesisβ-Hydroxy-γ-lactonesPrecursors to insect pheromones and other natural products. researchgate.net
Racemic 4-halo-3-hydroxybutyric acid estersStereospecific enzymatic reactionsEnantiopure 4-substituted-3-hydroxybutyric acid derivativesIntermediates for pharmaceuticals. google.com

Development of Green and Sustainable Synthetic Processes for Acetoxy Esters

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and energy efficiency, are increasingly influencing the synthesis of fine chemicals, including acetoxy esters like this compound. researchgate.net

Biocatalysis, particularly the use of enzymes, is at the forefront of developing greener synthetic routes. researchgate.net Lipases are a class of enzymes that have shown exceptional utility in ester synthesis due to their ability to function in non-aqueous environments, their high selectivity, and their operation under mild reaction conditions. mdpi.comnih.gov The lipase-catalyzed synthesis of acetoxy esters can be achieved through the acylation of the corresponding hydroxy ester. core.ac.uk This enzymatic approach avoids the use of harsh acylating agents and minimizes the formation of by-products.

Research has demonstrated the successful lipase-catalyzed synthesis of various esters, including those of carbohydrates and citronellol (B86348), often with high conversion rates and selectivity. mdpi.comscielo.br For example, the lipase (B570770) from Pseudomonas fluorescens has been effectively used for the transesterification of citronellol in ionic liquids, achieving yields of over 99%. scielo.br Ionic liquids and deep eutectic solvents are considered greener alternatives to traditional volatile organic solvents due to their low vapor pressure and potential for recyclability. scielo.br

Furthermore, solvent-free reaction systems represent an even more sustainable approach, eliminating the need for any solvent. The enzymatic synthesis of esters has been successfully conducted under such conditions, leading to high yields and simplified product purification. mdpi.com

The key parameters influencing the success of lipase-catalyzed ester synthesis include:

Enzyme Choice: Different lipases exhibit varying activities and selectivities. Lipase B from Candida antarctica (often immobilized as Novozym 435) is a widely used and robust biocatalyst for esterification. nih.gov

Reaction Medium: The choice of solvent, or the use of a solvent-free system, significantly impacts enzyme activity and stability. mdpi.com

Acyl Donor: Vinyl esters are often used as acyl donors in transesterification reactions as they drive the reaction forward by the tautomerization of the released vinyl alcohol to acetaldehyde.

Water Activity: A small amount of water is essential for lipase activity, but excess water can promote the reverse reaction of hydrolysis. mdpi.com

The following table highlights different green approaches for ester synthesis.

Green Chemistry ApproachKey FeaturesExample Application
Biocatalysis (Lipases) Mild reaction conditions, high selectivity, reduced by-products. researchgate.netSynthesis of fatty acid esters of trisaccharides. nih.gov
Use of Green Solvents Ionic liquids and deep eutectic solvents offer low volatility and potential for recycling. scielo.brLipase-catalyzed synthesis of citronellyl acetate (B1210297) in ionic liquids. scielo.br
Solvent-Free Synthesis Eliminates solvent waste, simplifies purification. mdpi.comSynthesis of butyl formate (B1220265) with high yield. mdpi.com
Dynamic Kinetic Resolution Combines enzymatic resolution with in-situ racemization for quantitative yield of a single enantiomer. nih.govunipd.itSynthesis of chiral δ-lactones. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Ecology

This compound and related compounds are situated at a fascinating intersection of organic chemistry, chemical biology, and ecology, primarily through their roles as natural products and semiochemicals.

In the realm of chemical ecology , esters are prominent components of insect pheromones, which are chemical signals that mediate interactions between organisms. While this compound itself is not a widely cited pheromone, the closely related compound, ethyl 4-methyloctanoate, is the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), a significant agricultural pest. The synthesis and field-testing of such pheromones are crucial for developing environmentally benign pest management strategies based on trapping and mating disruption.

The study of fruit volatiles provides a direct link to chemical biology . Acetoxy esters, including various ethyl and methyl acetoxy esters, have been identified as important volatile compounds that contribute to the characteristic aroma of fruits like pineapple. researchgate.net The formation of these esters increases during post-harvest storage, indicating their involvement in the ripening process. researchgate.net Understanding the biosynthetic pathways that lead to these compounds in fruits is a key area of research. These pathways often involve the metabolism of fatty acids and amino acids, with enzymes such as alcohol acyltransferases playing a crucial role in the final esterification step. For example, research on nectarines has shown that lactones, which are structurally related to the hydroxy acid precursor of this compound, are formed via the epoxidation of unsaturated fatty acids followed by the action of epoxide hydrolases. researchgate.net

This interdisciplinary research provides valuable insights:

From an ecological perspective , it allows for the development of sustainable agriculture through pheromone-based pest control.

From a chemical biology standpoint , it elucidates the complex biochemical processes that govern fruit ripening and flavor development, which has significant implications for the food and fragrance industries.

From an organic chemistry perspective , the structures of these natural products provide inspiration for the development of new synthetic methodologies.

Exploration of Emerging Methodologies and Technological Advancements in Ester Synthesis

The synthesis of esters, a fundamental transformation in organic chemistry, continues to evolve with the advent of new technologies and methodologies that offer greater efficiency, selectivity, and sustainability.

Flow chemistry using microreactors is a rapidly emerging technology that is transforming chemical synthesis. amt.ukvapourtec.com In a flow system, reactants are continuously pumped through a network of small-diameter tubes where they mix and react. This approach offers several advantages over traditional batch processing, including:

Enhanced heat and mass transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can lead to higher yields and fewer by-products.

Improved safety: The small reaction volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

Flow chemistry has been successfully applied to the synthesis of a variety of compounds, including natural product pheromones. mdpi.com For instance, a magnesium-catalyzed Oppenauer oxidation has been adapted to a flow system for the multigram-scale synthesis of a natural pheromone. mdpi.com The precise control offered by flow chemistry is particularly advantageous for reactions that require careful management of stoichiometry and reaction time.

Advances in stereoselective esterification are also critical for the synthesis of chiral molecules like the precursors to this compound. While enzymatic methods are highly effective, new chemical methods for stereoselective esterification are continuously being developed. researchgate.netnih.govrsc.org For example, new catalytic systems that can achieve high stereoselectivity in the esterification of chiral secondary alcohols have been reported. researchgate.net These methods often rely on novel activating agents and catalysts that can differentiate between the two enantiomers of a racemic alcohol.

Recent advancements in ester synthesis methodologies include:

MethodologyDescriptionAdvantages
Flow Chemistry/Microreactors Continuous processing in small-scale reactors. amt.ukEnhanced safety, precise control, scalability, higher yields. amt.ukmdpi.com
Photochemical Esterification Use of light to promote the reaction between an aldehyde and an alcohol.Mild reaction conditions, complementary to traditional methods.
Novel Coupling Reagents Development of new reagents to facilitate the condensation of carboxylic acids and alcohols under mild conditions.High efficiency, broad substrate scope.
Stereoselective Catalysis Design of new chiral catalysts for the enantioselective synthesis of esters. researchgate.netAccess to optically pure compounds through chemical synthesis.

The exploration of these emerging technologies will undoubtedly lead to more efficient, sustainable, and selective methods for the synthesis of this compound and other valuable ester compounds in the future.

Q & A

Q. How can reaction mechanisms for this compound synthesis be elucidated, particularly regarding regioselectivity?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁸O in ethanol) to track esterification sites. Combine with DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic factors favoring acetoxy group retention at the 4-position . Contrast experimental kinetics (Arrhenius plots) with computational activation energies .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Systematic Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies). Account for variables like solvent polarity (DMSO vs. aqueous buffers) and purity (HPLC-grade vs. technical grade) .
  • Error Propagation Analysis : Quantify uncertainties from instrumentation (e.g., ±5% for LC-MS) and biological replicates (n ≥ 3, p < 0.05) .

Q. What computational strategies are effective for predicting this compound’s physicochemical properties?

  • Methodological Answer :
  • QSAR Modeling : Use descriptors like logP (octanol-water partition coefficient) and polar surface area to predict solubility and permeability .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane diffusion rates. Validate with experimental permeability assays (e.g., PAMPA) .

Q. What methodologies are recommended for identifying and characterizing degradation products of this compound under accelerated conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze products via LC-HRMS and NMR.
  • Toxicological Screening : Use in vitro models (e.g., liver microsomes) to assess metabolite toxicity. Compare with literature on structurally related esters .

Data Presentation Guidelines

  • Raw Data : Include in appendices (e.g., NMR spectra, HPLC chromatograms) with metadata (instrument settings, calibration dates) .
  • Statistical Analysis : Apply ANOVA or t-tests for comparative studies; report confidence intervals and effect sizes .
  • Graphs/Tables : Use error bars for standard deviations and highlight key trends (e.g., asterisks for p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.